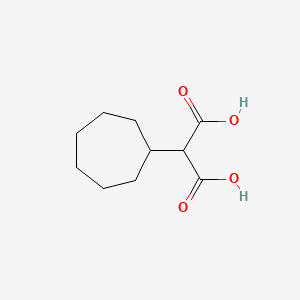

Cycloheptanemalonic acid

Description

Structure

3D Structure

Properties

CAS No. |

4448-73-1 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-cycloheptylpropanedioic acid |

InChI |

InChI=1S/C10H16O4/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |

InChI Key |

IJIFDBVPIQGMKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Cycloheptanemalonic Acid

Classical Synthetic Routes to Cycloheptanemalonic Acid

Traditional methods for synthesizing this compound primarily rely on two robust and well-documented strategies: condensation reactions and alkylation strategies. These methods form the bedrock of malonic acid derivative synthesis and are readily adaptable for the introduction of the cycloheptyl moiety.

One of the most direct methods for creating the carbon skeleton of this compound is through the Knoevenagel condensation reaction. wikiwand.compearson.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as a malonate ester, to the carbonyl group of cycloheptanone (B156872), followed by a dehydration step. wikipedia.orglscollege.ac.in The reaction is typically catalyzed by a weak base, often a secondary amine like piperidine (B6355638) or pyridine (B92270). wikipedia.org

The initial product of this condensation is cycloheptylidene malonic ester (or acid). To arrive at the target compound, this compound, the carbon-carbon double bond of the intermediate must be reduced. This is commonly achieved through catalytic hydrogenation. Subsequent hydrolysis of the ester groups yields the final dicarboxylic acid.

A notable variant is the Doebner modification of the Knoevenagel condensation. wikipedia.orgchemeurope.comorganic-chemistry.org This modification utilizes pyridine as the base and solvent and is particularly effective when malonic acid itself is used as the active methylene compound. lscollege.ac.in Under these conditions, the condensation is often followed by a spontaneous decarboxylation, which can be a consideration in the reaction design. wikipedia.orglscollege.ac.in

The malonic ester synthesis provides a powerful and alternative pathway for preparing this compound. pearson.comlibretexts.org This method hinges on the alkylation of a malonic ester enolate with a suitable cycloheptyl electrophile. libretexts.orgsmolecule.com The process unfolds in a sequence of well-defined steps:

Enolate Formation: Diethyl malonate, a common starting material, is treated with a strong base such as sodium ethoxide. The base abstracts an acidic α-hydrogen to form a resonance-stabilized, nucleophilic enolate ion. libretexts.org

Nucleophilic Alkylation: The malonate enolate then reacts with a cycloheptyl halide, typically cycloheptyl bromide or iodide, in an SN2 reaction. This step attaches the seven-membered ring to the malonate backbone. libretexts.org

Hydrolysis and Decarboxylation: The resulting diethyl cycloheptylmalonate is subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acid groups. Upon gentle heating, the resulting β-keto acid readily undergoes decarboxylation, losing one molecule of carbon dioxide to yield the monosubstituted acetic acid. However, for the synthesis of this compound, the decarboxylation step is omitted, and only hydrolysis is performed to yield the final product.

Table 1: Comparison of Classical Synthetic Routes

| Feature | Condensation Route (Knoevenagel) | Alkylation Route (Malonic Ester Synthesis) |

|---|---|---|

| Precursors | Cycloheptanone, Malonic Acid/Ester pearson.com | Diethyl Malonate, Cycloheptyl Halide libretexts.org |

| Key Reaction | Nucleophilic addition-elimination wikipedia.org | Nucleophilic substitution (SN2) libretexts.org |

| Catalyst/Reagent | Base (e.g., Piperidine, Pyridine) wikipedia.org | Base (e.g., Sodium Ethoxide) libretexts.org |

| Intermediate | Cycloheptylidene malonic ester | Diethyl cycloheptylmalonate |

| Subsequent Steps | Reduction (e.g., hydrogenation), Hydrolysis | Hydrolysis |

| Advantages | Utilizes readily available cycloheptanone. | Highly versatile and well-understood. pearson.com |

| Disadvantages | Requires an additional reduction step. | Cycloheptyl halides may be less accessible or more expensive than cycloheptanone. |

Modern Advancements in this compound Synthesis

Recent synthetic chemistry has emphasized the development of more sophisticated, efficient, and environmentally conscious methods. These modern approaches aim to control stereochemistry, reduce waste, and employ catalytic systems to improve reaction conditions and yields.

The synthesis of specific stereoisomers of a molecule is crucial, particularly for applications in pharmaceuticals and materials science. upol.cz Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic precursors, a process often guided by a chiral catalyst or auxiliary. pressbooks.pub

For this compound, the carbon to which the cycloheptyl ring is attached is a prochiral center. Derivatization or specific synthetic routes can lead to chiral products whose stereochemistry needs to be controlled. Methodologies for achieving this include:

Asymmetric Alkylation: The alkylation of a malonate enolate can be rendered enantioselective by using a chiral phase-transfer catalyst or by forming a complex with a chiral ligand.

Catalytic Asymmetric Hydrogenation: In the condensation route, the reduction of the cycloheptylidene intermediate can be performed using a chiral hydrogenation catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce one enantiomer of the final product preferentially.

Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to the malonate substrate to direct the alkylation to one face of the molecule. The auxiliary is then removed in a later step. ethz.ch

While specific, published enantioselective syntheses of this compound are not widespread, the principles are well-established in organic synthesis. For instance, chiral phosphoric acids have proven effective in catalyzing asymmetric cycloadditions to form complex cycloheptane (B1346806) structures with high enantioselectivity (up to 98% ee). nih.gov Such catalytic systems could potentially be adapted for the synthesis of chiral derivatives of this compound.

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mlsu.ac.insemanticscholar.org Applying these principles to the synthesis of this compound involves several key considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The alkylation route generally has a better atom economy than condensation-reduction pathways, which generate byproducts.

Use of Safer Solvents: Traditional organic solvents are often volatile and toxic. Research has focused on using safer alternatives like water, supercritical fluids, or ionic liquids. mdpi.com Some Knoevenagel condensations, for example, have been successfully performed in water or even under solvent-free conditions, significantly reducing environmental impact. mdpi.comrsc.org

Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. mlsu.ac.in This principle is central to modern synthetic advancements.

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The development of highly active catalysts can enable reactions under milder conditions.

Table 2: Green Chemistry Strategies for Synthesis

| Green Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Favoring alkylation or other addition reactions over elimination/substitution sequences. acs.org |

| Safer Solvents | Utilizing water or ionic liquids for condensation reactions; exploring solvent-free methods. mdpi.comrsc.org |

| Energy Efficiency | Employing catalysts that allow for lower reaction temperatures. acs.org |

| Catalysis | Using recyclable organocatalysts or heterogeneous catalysts instead of stoichiometric bases. mlsu.ac.inrsc.org |

| Reduce Derivatives | Designing syntheses that avoid the use of protecting groups. acs.org |

The use of catalysts is a cornerstone of modern synthesis, offering pathways to higher efficiency, selectivity, and sustainability. kau.edu.sa Both transition metal catalysis and organocatalysis offer powerful tools for the preparation of this compound and its derivatives.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper are exceptionally versatile catalysts. mdpi.com In the context of this compound synthesis, they can be employed in several ways:

Catalytic Hydrogenation: As mentioned, reducing the C=C double bond in the Knoevenagel product is a key step, efficiently catalyzed by metals like Palladium on carbon (Pd/C) or Platinum oxide.

Enantioselective Reduction: Chiral transition metal complexes can be used to achieve asymmetric hydrogenation, leading to enantioenriched products. ed.ac.uk

Cross-Coupling Reactions: While not a direct route, advanced strategies could involve the palladium-catalyzed cross-coupling of a cycloheptyl organometallic reagent with a functionalized malonate derivative.

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. organic-chemistry.orgmdpi.com This field has grown rapidly, providing excellent alternatives to metal-based catalysts, often with high stereoselectivity and lower toxicity. mdpi.com

Amine Catalysis: Secondary amines like proline and its derivatives can catalyze asymmetric aldol (B89426) and Michael reactions. sigmaaldrich.comsemanticscholar.org An organocatalytic asymmetric Michael addition of a malonate to a cycloheptenyl-derived acceptor could be a viable stereoselective route.

Brønsted Acid Catalysis: Chiral phosphoric acids are powerful Brønsted acid catalysts capable of activating substrates towards nucleophilic attack and controlling the stereochemical outcome through hydrogen bonding. organic-chemistry.org They have been used to synthesize complex cycloheptane-containing molecules with excellent enantioselectivity and could be applied to reactions involving cycloheptanone or its derivatives. nih.gov

Table 3: Catalytic Systems for Potential Application in Synthesis

| Catalyst Type | Catalyst Example(s) | Potential Application |

|---|---|---|

| Transition Metal | Pd/C, PtO₂, Raney Nickel | Reduction of cycloheptylidene intermediate |

| Chiral Rhodium-DIPAMP | Enantioselective reduction | |

| Palladium complexes (e.g., Pd(PPh₃)₄) | Advanced cross-coupling strategies | |

| Organocatalyst | Piperidine, Pyridine | Knoevenagel condensation wikipedia.org |

| L-Proline and derivatives | Asymmetric condensation/alkylation reactions sigmaaldrich.comsemanticscholar.org | |

| Chiral Phosphoric Acids (e.g., TRIP) | Enantioselective additions to cycloheptanone derivatives nih.gov |

Compound Index

Chemoenzymatic and Biocatalytic Routes to this compound and its Analogs

The integration of enzymatic processes in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions, which are often challenging to achieve through traditional chemical methods. monash.edursc.org For a molecule like this compound, biocatalysis could provide elegant solutions for its stereoselective synthesis.

Hypothetical Biocatalytic Approaches:

While specific enzymes for the direct synthesis of this compound have not been reported, several enzyme classes could be hypothetically employed or engineered for this purpose. These approaches are based on known biocatalytic reactions for the synthesis of other carboxylic acids and amino acids. nih.govnih.govmdpi.com

Enzymatic Carboxylation: One potential route could involve the enzymatic carboxylation of a suitable cycloheptyl precursor. Carboxylases are a class of enzymes that catalyze the addition of a carboxyl group to a substrate. For instance, a hypothetical carboxylase could catalyze the addition of a second carboxyl group to cycloheptanecarboxylic acid. However, the efficiency of such a reaction would depend on the substrate specificity of the enzyme.

Oxidation of Precursors: Another biocatalytic strategy could involve the selective oxidation of a cycloheptyl precursor containing two functional groups that can be converted to carboxylic acids. For example, a diol or dialdehyde (B1249045) attached to a cycloheptane ring could be oxidized using oxidoreductases, such as alcohol dehydrogenases or aldehyde dehydrogenases. The challenge would lie in finding or engineering an enzyme with the desired specificity for the cycloheptyl substrate.

Hydrolysis of Dinitriles or Diesters: A well-established biocatalytic method for producing dicarboxylic acids is the hydrolysis of the corresponding dinitriles or diesters using nitrilases or lipases/esterases, respectively. A potential synthetic precursor, cycloheptane-1,1-dicarbonitrile or a dialkyl cycloheptanemalonate, could be subjected to enzymatic hydrolysis to yield this compound. Lipases, in particular, are known for their broad substrate scope and could potentially be applied in this context.

Chemoenzymatic Strategies:

Chemical Synthesis of a Precursor: A suitable precursor, such as diethyl cycloheptanemalonate, could be synthesized using traditional organic chemistry methods.

Enzymatic Hydrolysis: The resulting diester could then be selectively hydrolyzed to the diacid using a lipase (B570770) or esterase. This enzymatic step can often be performed under milder conditions than chemical hydrolysis, potentially reducing side reactions and simplifying purification.

The development of these routes would likely require significant research, including enzyme screening, protein engineering to enhance activity and selectivity, and optimization of reaction conditions. nih.gov

Data on Analogous Biocatalytic Syntheses:

To illustrate the potential of biocatalysis in this area, the following table summarizes findings for the synthesis of other complex carboxylic acids.

| Enzyme Class | Substrate Example | Product Example | Key Findings | Reference |

| Ethylenediamine-N,N′-disuccinic acid lyase | Ethylenediamine and Fumaric acid | Toxin A (an aminopolycarboxylic acid) | Multigram-scale synthesis with high diastereoselectivity (>95:5 dr) and isolated yield (82%). nih.govrug.nl | nih.gov, rug.nl |

| Transaminase | α-Ketoacids | β-Branched aromatic α-amino acids | High diastereo- and enantioselectivity through a dynamic kinetic resolution process. nih.gov | nih.gov |

| D-Lactate Dehydrogenase | α-Ketoacid salt | (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid | Multikilogram scale synthesis with high space-time yield in a membrane reactor. nih.gov | nih.gov |

| UstD (Decarboxylative Aldolase) | Benzaldehyde and an amino acid precursor | γ-Hydroxy non-standard amino acid | Stereoselective C-C bond formation to produce structurally complex amino acids. chemrxiv.org | chemrxiv.org |

Purification and Isolation Methodologies for this compound

The effective purification and isolation of this compound are critical to obtaining a product of high purity, suitable for further use. The choice of method depends on the scale of the synthesis and the nature of the impurities present. Based on general principles for the purification of organic acids, several techniques can be considered. nih.govnih.gov

Crystallization:

Crystallization is a common and effective method for purifying solid organic acids. The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Solvent Selection: The choice of solvent is crucial. An ideal solvent would dissolve the acid well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. Potential solvents could include water, ethyl acetate (B1210297), or mixtures of solvents. For other organic acids, recrystallization from solvents like ethyl acetate has proven effective. google.com

Process Parameters: Factors such as cooling rate, agitation, and the presence of seed crystals can significantly impact the crystal size, purity, and yield.

Chromatography:

Chromatographic techniques are powerful for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography could be employed. A suitable solvent system (eluent) would be chosen to allow for the separation of this compound from less polar or more polar impurities.

Macroporous Adsorption Resins: For larger-scale separations, macroporous adsorption resins can be highly effective. These resins can adsorb the target acid from a solution, and then the acid can be eluted with a different solvent, leaving impurities behind. This method has been successfully used for the purification of other organic acids like chicoric acid. nih.gov

Size Exclusion Chromatography: This technique separates molecules based on their size. It could be useful for removing high molecular weight impurities. A two-step isolation protocol involving size exclusion chromatography followed by another chromatographic method has been effective for separating similar paraconic acids. nih.gov

Extraction:

Liquid-liquid extraction can be used to separate the acidic product from neutral or basic impurities. By dissolving the crude product mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the this compound will be deprotonated and move into the aqueous phase. The aqueous phase can then be separated, acidified (e.g., with HCl), and the purified acid can be extracted back into an organic solvent or collected by filtration if it precipitates.

Data on Analogous Purification Methods:

The following table provides examples of purification strategies used for other organic acids, which could be adapted for this compound.

| Purification Method | Target Compound | Key Aspects of the Method | Reference |

| Recrystallization | Chenodeoxycholic acid | Multiple recrystallizations from methanol (B129727) were used to achieve high purity (>99%). google.com | google.com |

| Macroporous Adsorption Resin Chromatography | Chicoric acid | HPD100 resin was used to increase the purity of chicoric acid from 4% to 63%. nih.gov | nih.gov |

| Two-Step Chromatography | Protolichesterinic acid and Lichesterinic acid | A combination of Sephadex LH20 column chromatography and fast centrifugal partition chromatography achieved purities >95% and recoveries >50%. nih.gov | nih.gov |

| Silylation followed by Crystallization and Hydrolysis | Ursodeoxycholic acid | A mixture of acids was silylated, the desired silyl-derivative was crystallized, and then hydrolyzed to obtain the pure acid. google.com | google.com |

Chemical Reactivity and Transformation Mechanisms of Cycloheptanemalonic Acid

Decarboxylation Pathways of Cycloheptanemalonic Acid and its Derivatives

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for malonic acid and its derivatives, including this compound. masterorganicchemistry.comchemistrytalk.org This process can be initiated thermally or through catalysis.

Thermal Decarboxylation Mechanisms

Similar to other malonic acids, this compound can undergo thermal decarboxylation. chemistrytalk.org This reaction typically proceeds when heated, often at temperatures between 100-150°C, particularly if there are electron-withdrawing groups on the α-carbon. youtube.com The mechanism for the thermal decarboxylation of β-keto acids and malonic acids involves a cyclic, concerted transition state. masterorganicchemistry.comchemistrytalk.orgucalgary.ca This process results in the formation of an enol intermediate, which then tautomerizes to the more stable final product. masterorganicchemistry.comucalgary.ca In the case of this compound, heating leads to the loss of one carboxyl group as carbon dioxide, yielding cycloheptylacetic acid.

The general mechanism for the decarboxylation of a malonic acid derivative involves the formation of a six-membered cyclic transition state. The hydroxyl group of one carboxyl function protonates the carbonyl oxygen of the other, while the C-C bond between the two carboxyl groups cleaves, and a new C-H bond forms at the α-carbon, releasing carbon dioxide. masterorganicchemistry.comyoutube.com

Table 1: General Conditions for Thermal Decarboxylation

| Reactant Type | Conditions | Product |

| β-Keto acids | Mild heating (50-150°C), sometimes spontaneous at room temperature. organicchemistrytutor.com | Ketone, Carbon Dioxide |

| Malonic acids | Heating masterorganicchemistry.com | Carboxylic acid, Carbon Dioxide |

This table is interactive. Click on the headers to sort.

Catalyzed Decarboxylation Processes

The decarboxylation of carboxylic acids can be facilitated by various catalysts. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of certain functional groups can promote this reaction. youtube.com For instance, the presence of a carbonyl group at the β-position, as is the case in malonic acids, makes them prone to decarboxylation. youtube.com

Catalytic methods can offer milder reaction conditions. For example, silver carbonate in the presence of acetic acid in DMSO has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another approach involves photoredox catalysis, which can achieve hydrodecarboxylation of carboxylic acids under mild conditions. organic-chemistry.org While specific studies on the catalyzed decarboxylation of this compound are not abundant, the general principles of catalyzed decarboxylation of malonic acid derivatives are applicable.

Esterification and Amidation Reactions of the Carboxyl Groups

The two carboxyl groups of this compound are key sites for functionalization through esterification and amidation reactions.

Formation of Mono- and Diesters of this compound

Esterification of this compound can lead to the formation of either a monoester or a diester, depending on the reaction conditions and stoichiometry of the alcohol used. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. ausetute.com.aulibretexts.org

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of water yield the ester. libretexts.org To drive the equilibrium towards the product side, the reaction is often heated under reflux, and a dehydrating agent may be used. ausetute.com.auyoutube.com

Table 2: Common Methods for Ester Synthesis from Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) libretexts.org | Reversible reaction, often requires heating and removal of water. ausetute.com.auyoutube.com |

| Reaction with Alkyl Halides | Carboxylate ion, Primary Alkyl Halide libretexts.org | Sₙ2 reaction mechanism. |

| From Acid Chlorides | Acid chloride, Alcohol, Base libretexts.org | Highly reactive, proceeds readily. |

This table is interactive. Click on the headers to sort.

Synthesis of Amides and Other Nitrogen-Containing Derivatives

Amidation of the carboxyl groups of this compound allows for the introduction of nitrogen-containing functionalities, leading to the formation of amides. Direct amidation of carboxylic acids with amines is possible but often requires activating agents or catalysts to proceed efficiently. researchgate.netnih.gov

One common approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. nih.gov Alternatively, various catalytic systems have been developed for direct amidation. For example, ortho-iodo arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids under mild conditions. organic-chemistry.org Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. nih.gov The mechanism often involves the formation of a reactive acylating intermediate. nih.govorganic-chemistry.org

Enzymatic approaches are also emerging. Carboxylic acid reductases (CARs), for instance, have been shown to catalyze amide bond formation from a carboxylic acid and an amine by proceeding through an acyl adenylate intermediate. polimi.it

Reactions Involving the Cycloheptane (B1346806) Ring System

While the primary reactivity of this compound is centered on its carboxyl groups, the cycloheptane ring itself can participate in certain reactions, although these are less common and often require specific conditions. The presence of the malonic acid group can influence the reactivity of the ring.

Ring Expansion and Contraction Reactions Modulated by the Malonic Acid Moiety

The seven-membered carbocyclic ring of this compound possesses inherent flexibility, making it a candidate for ring expansion and contraction reactions. While specific examples detailing the direct participation of the malonic acid moiety in modulating these transformations on a cycloheptane ring are not extensively documented in dedicated studies, the principles of such reactions can be inferred from the behavior of similar cyclic systems.

Ring contractions of cycloalkanes can be induced under various conditions. rsc.orgresearchgate.net For instance, reactions like the Favorskii rearrangement of α-haloketones or the Wolff rearrangement of α-diazoketones derived from the corresponding cycloalkanone lead to a reduction in ring size. rsc.org In the context of this compound, conversion of one of the carboxylic acid groups (after initial decarboxylation of the other) into a suitable functional group could initiate such a rearrangement. For example, a reaction proceeding through a secondary carbocation formed on the ring could undergo a 1,2-alkyl shift, resulting in the formation of a more stable six-membered ring. ic.ac.uk

Conversely, ring expansions, such as the Tiffeneau-Demjanov rearrangement, typically involve the treatment of an aminomethyl cycloalkanol with nitrous acid. baranlab.org A synthetic pathway starting from this compound could be envisioned where one carboxyl group is reduced to an alcohol and the other is converted to an amine, setting the stage for a potential ring expansion to a cyclooctane (B165968) derivative. The presence of the gem-dicarboxylic acid group is crucial, as its selective monofunctionalization is the key step to enable these transformations.

Functionalization of the Cycloheptane Ring in the Presence of the Dicarboxylic Acid Group

The malonic acid group can act as a directing group or be carried through synthetic sequences that modify the carbocyclic frame. A significant advancement in this area is the palladium-catalyzed transannular C–H functionalization of cycloalkane carboxylic acids, which allows for the direct and site-selective introduction of aryl groups onto the ring. researchgate.netnih.gov

This methodology has been successfully applied to various small and medium-sized rings, from cyclobutane (B1203170) to cyclooctane, demonstrating excellent regioselectivity for the γ-position even in the presence of more traditionally reactive β-C–H bonds. researchgate.netnih.gov In a reaction pertinent to a cycloheptane system, a cycloalkane carboxylic acid can be coupled with an aryl iodide in the presence of a palladium catalyst and a specialized ligand, such as a quinuclidine-pyridone, to achieve γ-arylation. nih.gov This strategy provides a powerful tool for elaborating the cycloheptane skeleton of this compound, leaving the second carboxylic acid group available for subsequent transformations.

Table 1: Representative Conditions for Transannular C–H Arylation This table is based on data for similar cycloalkane carboxylic acids and represents expected conditions for this compound derivatives.

| Substrate | Reagent | Catalyst / Ligand | Solvent | Temp. | Yield | Ref |

|---|---|---|---|---|---|---|

| α-Propyl cyclohexane (B81311) carboxylic acid | Aryl Iodide | PdCl₂(PPh₃)₂ / Ligand L2 | HFIP | 60 °C | 65% | nih.gov |

Advanced Organic Reactions and Functional Group Transformations

Knoevenagel Condensations and Michael Additions of this compound Derivatives

The active methylene (B1212753) proton in this compound and its esters (e.g., diethyl cycloheptanemalonate) is central to its participation in classic carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound. wikipedia.orgresearchgate.net While direct condensation with this compound itself can be challenging, its ester derivatives are excellent substrates. More commonly, the reaction involves cycloheptanone (B156872) and an active methylene compound like malonic acid or its esters, catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270), to form a cycloheptylidene derivative. wikipedia.orgpearson.com Under certain conditions, known as the Doebner modification, the condensation of malonic acid with an aldehyde is followed by decarboxylation. wikipedia.orgorganic-chemistry.org

The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction. dewwool.com The enolate generated from diethyl cycloheptanemalonate by deprotonation with a base can act as a Michael donor. This nucleophile can then add to various Michael acceptors like chalcones or α,β-unsaturated ketones. ias.ac.inrsc.org Microwave-mediated, solvent-free conditions on a solid support like potassium carbonate have been shown to facilitate the Michael addition of diethyl malonate to chalcones efficiently. ias.ac.in

Table 2: Examples of Michael Additions with Malonate Derivatives This table presents data for diethyl malonate, which serves as a model for the expected reactivity of diethyl cycloheptanemalonate.

| Michael Donor | Michael Acceptor | Catalyst / Conditions | Yield | Ref |

|---|---|---|---|---|

| Diethyl malonate | Chalcone | K₂CO₃ / Microwave (450 W, 7 min) | 94% | ias.ac.in |

| Dimethyl malonate | Chalcone | (S,S)-1,2-Diphenylethanediamine / Toluene | 99% | rsc.org |

Cyclization Reactions and Heterocycle Formation from this compound Precursors

The two carboxylic acid groups of this compound provide a versatile starting point for the synthesis of spirocyclic and fused heterocyclic systems. By converting the dicarboxylic acid into other functional groups, a wide range of cyclization strategies can be employed.

For instance, reduction of the dicarboxylic acid to the corresponding diol, 1,1-bis(hydroxymethyl)cycloheptane, would furnish a precursor for the synthesis of oxygen-containing heterocycles. This diol could undergo cyclization reactions to form cyclic ethers or be used in condensations to form larger heterocyclic rings. organic-chemistry.org

Alternatively, the dicarboxylic acid can serve as a precursor for nitrogen-containing heterocycles. Conversion to a diamine or a related derivative would allow for condensation with dicarbonyl compounds or other electrophiles to form heterocycles like diazepines or pyrazoles. clockss.orgorganic-chemistry.org While specific literature examples starting from this compound are sparse, the chemical principles are well-established. For example, the reaction of dehydroacetic acid derivatives with ethyl glycinate (B8599266) leads to pyrrole (B145914) systems, illustrating how a dicarbonyl-like precursor can be used to build heterocycles. clockss.org Similarly, multicomponent reactions, often involving Knoevenagel-type intermediates, are a powerful tool for constructing complex heterocyclic phosphonates and other systems. beilstein-journals.org

Reductive and Oxidative Transformations

The functional groups of this compound can undergo various reductive and oxidative transformations.

Reductive Transformations: The carboxylic acid groups are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both carboxylic acid functions to the corresponding primary alcohols, yielding 1,1-bis(hydroxymethyl)cycloheptane. This diol is a valuable intermediate for further synthetic modifications.

Oxidative Transformations: The cycloheptane ring itself can be oxidized, although this typically requires harsh conditions. More controlled oxidation can be achieved at the carboxyl groups or on derivatives. For example, treatment of 1,1-cycloalkanedicarboxylic acids with sulfur tetrafluoride (SF₄) leads to the formation of 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes, an oxidative fluorination process. researchgate.net

Furthermore, the diol obtained from the reduction of this compound can be re-oxidized. Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding dialdehyde (B1249045). youtube.comlibretexts.org A stronger oxidizing agent, such as chromic acid (H₂CrO₄), would oxidize the primary alcohols back to the dicarboxylic acid. youtube.com The oxidation of cyclohepta-2,4,6-trienecarboxylic acid has also been studied, indicating the ring's susceptibility to oxidation under certain conditions. rsc.org

Advanced Analytical Methodologies for the Elucidation of Cycloheptanemalonic Acid and Its Derivatives

Spectroscopic Techniques in Structural Characterization (Methodology Focus)

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By analyzing the interaction between electromagnetic radiation and a sample, detailed information regarding the molecular structure and the functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for providing a detailed blueprint of a molecule's carbon-hydrogen framework. For cycloheptanemalonic acid, both ¹H and ¹³C NMR are essential for verifying the connectivity of the cycloheptane (B1346806) ring and the malonic acid functional group.

In a ¹H NMR spectrum, the protons on the cycloheptane ring would produce signals in the aliphatic region, generally between 1.0 and 2.5 ppm. Due to the electron-withdrawing nature of the carboxyl groups, the protons on the carbon adjacent (alpha) to the malonic acid substituent would be shifted further downfield within this range. The single proton (methine) on the carbon bearing the two carboxyl groups would have a characteristic chemical shift. The splitting patterns (multiplicity) of these signals, resulting from spin-spin coupling with neighboring protons, are critical for assigning specific protons within the flexible seven-membered ring.

Complementing the proton data, ¹³C NMR spectroscopy provides direct information about the carbon backbone. The spectrum of this compound would feature signals for the carbonyl carbons of the two carboxylic acids in the downfield region, typically around 170-185 ppm. The carbon atoms of the cycloheptane ring would resonate in the upfield aliphatic region (approximately 20-50 ppm), with the carbon atom directly attached to the dicarboxylic acid group being shifted to a higher chemical shift.

To definitively establish the structure, advanced 2D NMR experiments are often employed. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, confirming the C-H framework. For studying the three-dimensional arrangement, or conformation, of the flexible cycloheptane ring, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify protons that are close to each other in space.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10.0 - 13.0 | - |

| Methine H (on malonic acid) | 3.0 - 4.0 | 50 - 60 |

| Cycloheptane H (alpha to substituent) | 2.0 - 2.5 | 40 - 50 |

| Cycloheptane H (other) | 1.0 - 2.0 | 25 - 35 |

| Carboxyl C | - | 170 - 185 |

| Note: These are generalized predicted values. Actual chemical shifts are dependent on the solvent and other experimental conditions. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a polar molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most appropriate to avoid significant fragmentation during the ionization process.

Typically, using ESI in negative ion mode, this compound would readily lose a proton to form a prominent [M-H]⁻ ion. The use of High-Resolution Mass Spectrometry (HRMS) allows for a precise mass measurement of this ion, which can then be used to confirm the compound's exact molecular formula, C₁₀H₁₆O₄.

Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is isolated and fragmented. For dicarboxylic acids, characteristic fragmentation pathways include the neutral losses of water (H₂O) and, most notably, carbon dioxide (CO₂). The fragmentation of this compound would likely proceed via the sequential loss of the two carboxylic acid groups as CO₂. Fragmentation of the cycloheptane ring itself can also occur, generating a series of smaller ions that help to confirm the cyclic nature of the core structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups within a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. A sharp and intense absorption band between 1700 and 1725 cm⁻¹ is indicative of the C=O (carbonyl) stretch. The C-H stretching vibrations of the CH₂ groups in the cycloheptane ring would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is often more sensitive to non-polar, symmetric vibrations, provides complementary data. The C-C bond stretching within the cycloheptane ring would produce characteristic signals in the Raman spectrum. The symmetric stretching vibration of the C=O bonds in the dicarboxylic acid moiety would also be expected to be strongly Raman active.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1725 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography encompasses a range of powerful separation techniques essential for determining the purity of this compound and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) Method Development.

For non-volatile and thermally sensitive compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the preferred analytical and preparative separation technique. A reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

In an RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved by eluting the sample with a polar mobile phase. This mobile phase usually consists of an aqueous component, often buffered with a small amount of acid like formic acid or phosphoric acid to ensure the carboxylic acid groups remain in their protonated, less polar form, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve a good separation of the target compound from any impurities, which may have different polarities.

Detection can be accomplished using a UV detector, as the carboxyl functional group absorbs UV light at low wavelengths (around 210 nm). For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or, most powerfully, a mass spectrometer (LC-MS) can be coupled to the HPLC system.

Gas Chromatography (GC) and Hyphenated Techniques.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and potential decomposition in the hot injector port.

Therefore, a chemical derivatization step is mandatory to increase the volatility of the analyte. This involves converting the polar carboxylic acid groups into less polar, more volatile derivatives. A common method is esterification, for instance, by reacting the acid with diazomethane (B1218177) to form the corresponding dimethyl ester. Alternatively, silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic protons into trimethylsilyl (B98337) ethers.

Once derivatized, the compound can be analyzed effectively by GC, typically using a non-polar or mid-polarity capillary column. The coupling of GC to a mass spectrometer (GC-MS) is a particularly powerful hyphenated technique. It combines the separation power of GC with the identification capabilities of MS, allowing for the confirmation of the identity of the derivatized this compound based on its retention time and its unique mass spectrum.

Ion Chromatography for Dicarboxylic Acid Analysis

Ion chromatography (IC) stands as a powerful and versatile analytical technique for the determination of ionic and ionizable compounds, making it particularly well-suited for the analysis of dicarboxylic acids such as this compound. tandfonline.comnih.gov As a variant of high-performance liquid chromatography (HPLC), IC separates ions based on their interactions with a resinous stationary phase (ion exchanger) and a liquid mobile phase (eluent). nih.gov The technique offers significant advantages, including the simultaneous separation of multiple organic and inorganic anions, which reduces analysis time and cost compared to traditional wet chemical methods. tandfonline.com

The analysis of carboxylic acids via IC primarily employs three separation mechanisms:

Ion-Exchange Chromatography (IEC): This is the most common mode, where the separation is based on the exchange of analyte ions with ions on the stationary phase. For dicarboxylic acids, anion-exchange columns are used. tandfonline.com

Ion-Exclusion Chromatography (ICE): This method separates analytes based on the principle of Donnan exclusion. It is effective for separating weak acids, like many carboxylic acids, from strong mineral acids.

Ion-Pair Chromatography (IPC): In this technique, an ion-pairing agent is added to the mobile phase to form neutral ion pairs with the analyte ions, which are then separated on a reversed-phase column. tandfonline.com

Most carboxylic acids, including dicarboxylic acids, ionize sufficiently to be analyzed effectively by ion chromatography coupled with suppressed conductivity detection. thermofisher.com This detection method provides high sensitivity while minimizing interferences from other sample components. thermofisher.com The retention behavior of homologous dicarboxylic acids often shows a predictable relationship, where the logarithm of the retention time is related to the number of methylene (B1212753) groups in the acid's structure. nih.gov For trace analysis of dicarboxylic acids in aqueous samples, online preconcentration methods can be optimized to achieve very low detection limits. tandfonline.com

Key parameters that influence the separation and determination process in IC include the type of stationary phase, the composition, concentration, pH, and flow rate of the eluent, and the detector type. tandfonline.com

Table 1: Typical Parameters for Dicarboxylic Acid Analysis by Ion Chromatography This table presents a generalized set of conditions and is for illustrative purposes. Actual parameters must be optimized for specific instrumentation and analytical goals.

| Parameter | Typical Specification | Function/Purpose |

|---|---|---|

| Analytical Column | High-capacity anion-exchange column (e.g., Dionex IonPac™ series) | Stationary phase that facilitates the separation of anions based on their charge and size. |

| Guard Column | Chemically identical to the analytical column | Protects the analytical column from contaminants and prolongs its life. |

| Eluent | Potassium Hydroxide (KOH) or Carbonate/Bicarbonate gradient | The mobile phase that carries the sample through the column and elutes the separated analytes. A gradient allows for the separation of a wide range of analytes with different affinities. |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the mobile phase, affecting resolution and analysis time. |

| Detection | Suppressed Conductivity | Measures the electrical conductivity of the eluent. Suppression reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. |

| Suppressor | Electrolytic Anion Self-Regenerating Suppressor | Chemically reduces the conductivity of the eluent post-column to enhance detection sensitivity. |

| Injection Volume | 5 - 25 µL | The volume of the sample introduced into the IC system. |

X-ray Crystallography for Solid-State Structural Determination

The process of determining a crystal structure involves several key steps:

Crystallization: A high-quality single crystal of the compound of interest, in this case, this compound, must first be grown. This is often the most challenging step, as the crystal must be well-ordered and of sufficient size for diffraction. lsuhsc.edu

Data Collection: The crystal is mounted in a diffractometer and rotated while being exposed to an intense X-ray beam, often from a synchrotron source for complex molecules. riken.jp The intensities and positions of the thousands of diffracted spots are meticulously recorded. wikipedia.org

Structure Solution and Refinement: The diffraction data (amplitudes and phases) are processed using a mathematical procedure known as a Fourier transform. lsuhsc.edu This calculation converts the diffraction pattern into a three-dimensional electron density map of the crystal. nih.gov The known atomic sequence of the molecule is then fitted into this map, and the resulting structural model is computationally refined to achieve the best possible agreement with the experimental data. nih.govlsuhsc.edu

The final output of an X-ray crystallography experiment is a highly accurate model of the molecule, detailing the spatial coordinates of each atom. This structural information is fundamental for understanding a molecule's physical and chemical properties and its interactions with other molecules. wikipedia.orgriken.jp

Table 2: Representative Crystallographic Data for a Dicarboxylic Acid This table is a hypothetical example illustrating the data obtained from an X-ray crystallographic analysis of a compound like this compound. The values are not actual experimental data for this specific compound.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C10H16O4 | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell (e.g., cubic, tetragonal, monoclinic). |

| Space Group | P2₁/c | A mathematical description of the symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å α = 90°, β = 98.5°, γ = 90° | The dimensions (lengths and angles) of the smallest repeating unit of the crystal lattice. |

| Volume (V) | 1027 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of complete molecules contained within one unit cell. |

| Resolution (d) | 0.85 Å | A measure of the level of detail resolved in the electron density map. Lower values indicate higher resolution. |

| R-factor | 0.045 | The residual factor, or reliability factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value signifies a better fit. |

Computational and Theoretical Investigations of Cycloheptanemalonic Acid

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating the molecular structure of Cycloheptanemalonic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict the molecule's three-dimensional geometry.

For a molecule like this compound, the primary focus would be on its conformational landscape. The seven-membered cycloheptane (B1346806) ring is highly flexible and known to exist in several low-energy conformations, such as the twist-chair and twist-boat. dntb.gov.uabiomedres.usresearchgate.net DFT calculations, using functionals like B3LYP or ωB97X-D with basis sets such as 6-311+G(d,p), would be employed to locate all stable conformers (local minima on the potential energy surface). dntb.gov.ua The calculations would yield key structural parameters for each conformer, including bond lengths, bond angles, and dihedral angles. The relative energies of these conformers would be calculated to predict their population distribution at a given temperature.

Table 1: Representative Theoretical Conformational Analysis Parameters

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Geometric Optimization | Finding the lowest energy 3D structure. | DFT (e.g., B3LYP/6-31G*) |

| Relative Energy | Energy difference between conformers. | High-level DFT or MP2 |

| Rotational Barriers | Energy needed to rotate around single bonds. | Potential Energy Surface Scan |

This table is illustrative of the parameters that would be calculated in a typical conformational study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. For this compound, this could involve studying its synthesis, decomposition, or reactions like decarboxylation.

DFT calculations are the primary method used to map out the potential energy surface of a reaction. bcrec.idmdpi.com Researchers would identify the structures of reactants, products, intermediates, and, crucially, the transition states connecting them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. bcrec.idmdpi.com For instance, in a study of an acid-catalyzed aldol (B89426) condensation, DFT was used to show that the presence of an acid catalyst significantly lowered the activation energy, making the reaction more feasible. mdpi.com A similar approach could be applied to understand the reactivity of the carboxylic acid groups in this compound.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, are used to predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nmrdb.orgnih.gov These predictions are highly sensitive to the molecular conformation. Therefore, predicted shifts are often calculated for multiple low-energy conformers and then averaged, weighted by their predicted Boltzmann population, to provide a final spectrum for comparison with experimental data. frontiersin.org

Vibrational Spectroscopy (IR & Raman): The same quantum chemical calculations used for geometry optimization also yield harmonic vibrational frequencies. q-chem.comnih.gov These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed as peaks in infrared (IR) and Raman spectra. youtube.com To improve agreement with experimental results, which are affected by anharmonicity, calculated harmonic frequencies are often multiplied by empirical scaling factors specific to the level of theory used. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data Simulation

| Spectrum | Predicted Parameter | Computational Method |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | DFT-GIAO |

| 13C NMR | Chemical Shift (ppm) | DFT-GIAO |

This table represents the type of data that would be generated from spectroscopic prediction studies.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations identify static low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mit.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system. youtube.com

For this compound, an MD simulation would reveal how the molecule explores its conformational landscape in solution. acs.org The simulation would track the transitions between different twist-chair and twist-boat forms of the cycloheptane ring and the rotation of the malonic acid substituent. rsc.orgrsc.org This provides a more realistic picture of the molecule's flexibility and the average conformations it adopts, which is crucial for understanding its interactions and reactivity in a condensed phase. acs.org Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each step, can provide a more accurate, though computationally expensive, description of these dynamics. acs.org

Theoretical Frameworks for Acid-Base Properties and Reactivity Prediction

Theoretical methods are widely used to predict the acid-base properties of molecules, most notably the acid dissociation constant (pKa). nih.govmdpi.com The pKa is directly related to the Gibbs free energy change of the deprotonation reaction in solution.

Computational workflows for pKa prediction typically involve calculating the Gibbs free energy of the protonated and deprotonated species in both the gas phase (using high-level quantum mechanics) and in solution (using an implicit solvation model like the Polarizable Continuum Model, PCM). mdpi.comacs.org The free energy of the solvated proton is usually determined using an established experimental value. For a dicarboxylic acid like this compound, this process would be repeated for the second deprotonation to predict both pKa1 and pKa2. These calculations can reveal how the molecular structure and the flexible cycloheptane ring influence the acidity of the two carboxylic acid protons. acs.orgresearchgate.net

Cycloheptanemalonic Acid As a Synthetic Precursor and Building Block

Applications in the Synthesis of Carbocyclic Ring Systems

Cycloheptanemalonic acid and its derivatives can theoretically serve as precursors for the synthesis of fused carbocyclic ring systems, particularly bicyclo[5.2.0]nonane derivatives. This can be achieved through intramolecular cyclization reactions. Two classical named reactions are particularly relevant in this context: the Dieckmann condensation and the Thorpe-Ziegler reaction.

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which results in the formation of a new ring. wikipedia.orgmychemblog.comsynarchive.comnrochemistry.comorganic-chemistry.org For this to be applied to this compound, the acid would first need to be converted to a diester with a suitable tether. For instance, if one of the carboxylic acid groups is elongated by a two-carbon chain before esterification, the resulting diester could undergo an intramolecular condensation to form a bicyclo[5.2.0]nonane system.

The general mechanism for the Dieckmann condensation is as follows:

A strong base abstracts an α-proton from one of the ester groups to form an enolate.

The enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.

Subsequent elimination of an alkoxide group leads to the formation of a cyclic β-keto ester.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to yield a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comlscollege.ac.insemanticscholar.orgsynarchive.com To utilize this reaction, this compound would first need to be converted to the corresponding dinitrile. Subsequent treatment with a strong base would induce cyclization to form a bicyclo[5.2.0]nonane derivative.

These methods provide a theoretical framework for the application of this compound in the construction of fused carbocyclic systems. The seven-membered ring of this compound would serve as a foundation for the annulation of a new five-membered ring, leading to bicyclic structures that are present in some natural products and other complex organic molecules.

Role in the Construction of Complex Polycyclic Architectures

The synthesis of complex polycyclic natural products often requires strategic planning and the use of versatile building blocks. nih.govumich.edubohrium.comfrontiersin.org While direct examples involving this compound are scarce, its structure suggests potential applications in the assembly of intricate polycyclic frameworks. The cycloheptane (B1346806) moiety can serve as a scaffold upon which other rings are built.

For instance, the malonic ester functionality can be alkylated, and the resulting product can undergo further transformations to build additional rings. The synthesis of terpenes and alkaloids containing polycyclic systems often relies on such strategies. nih.gov The construction of spiro compounds, where two rings share a single atom, is another area where this compound derivatives could be employed. rsc.orgbeilstein-journals.orgwikipedia.orgresearchgate.netrsc.org By functionalizing the α-carbon of the malonate and then inducing cyclization with a suitable bifunctional reagent, a spirocyclic system centered on the cycloheptane ring could be generated.

The development of novel synthetic routes towards complex molecules is an ongoing endeavor in organic chemistry, and the utility of specific building blocks is continually being explored. umich.edu

Precursor for Bioactive Molecules and Pharmaceutical Intermediates (Excluding Prohibited Information)

The cycloheptane ring is a structural motif found in a number of biologically active compounds and pharmaceuticals. nih.govpharmablock.comnih.gov Its conformational flexibility is thought to be a key factor in the biological activity of these molecules. Therefore, this compound represents a potential starting material for the synthesis of novel bioactive molecules and pharmaceutical intermediates.

The synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, often requiring the use of specific building blocks to construct the desired molecular architecture. nih.govarborpharmchem.commdpi.comcam.ac.uk Cycloheptane derivatives are utilized in medicinal chemistry to introduce specific spatial arrangements of functional groups, which can influence the binding of a molecule to its biological target. nih.gov

While direct synthetic routes to existing drugs from this compound are not documented, its structure provides a handle for introducing a cycloheptane moiety into a larger molecule. The two carboxylic acid groups can be converted into a variety of other functional groups, such as amides, esters, or alcohols, which can then be used in subsequent synthetic steps to build the target bioactive molecule.

Below is a table of some representative classes of bioactive molecules containing a cycloheptane ring, for which this compound could theoretically serve as a starting material for a fragment of the molecule.

| Class of Bioactive Molecule | Potential Synthetic Utility of this compound |

| Tricyclic Antidepressants | The cycloheptane ring fused to aromatic systems is a common feature. |

| Anticancer Agents | Certain complex natural products with anticancer activity possess polycyclic systems that include a seven-membered ring. nih.gov |

| Antiviral Compounds | The cycloheptane scaffold can be used to orient functional groups for optimal interaction with viral enzymes. |

Utilization in Materials Science and Polymer Chemistry (Excluding Prohibited Information)

Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. libretexts.orgscience-revision.co.ukstudymind.co.uk this compound, with its two carboxylic acid groups, can be considered a potential monomer for the preparation of specialty polymers. The incorporation of the cycloheptane ring into the polymer backbone would be expected to influence the material's properties.

Polyesters are formed through the reaction of a dicarboxylic acid with a diol. scienceinfo.comnih.gov The polycondensation of this compound with a suitable diol would lead to a polyester (B1180765) with a cycloheptane unit in the repeating structure. The non-planar and flexible nature of the cycloheptane ring could impact the polymer's crystallinity, glass transition temperature, and mechanical properties.

Polyamides are synthesized from the reaction of a dicarboxylic acid with a diamine. libretexts.orgscience-revision.co.ukstudymind.co.ukgoogle.com Reacting this compound with a diamine would produce a polyamide containing a cycloheptane ring. These polymers, analogous to nylons, could exhibit unique thermal and mechanical characteristics due to the presence of the seven-membered ring.

The properties of polymers derived from cycloaliphatic dicarboxylic acids are an area of active research. swaminathansivaram.inresearchgate.net The size and conformation of the cycloalkane ring can significantly affect the polymer's macroscopic properties. For instance, the incorporation of a cycloheptane ring might lead to polymers with increased solubility in organic solvents or lower melting points compared to polymers derived from more rigid aromatic or smaller cycloaliphatic dicarboxylic acids.

Below is a data table summarizing the potential polymer types that could be synthesized from this compound and the expected influence of the cycloheptane ring.

| Polymer Type | Co-monomer | Potential Influence of Cycloheptane Ring |

| Polyester | Diol | - Altered crystallinity- Modified glass transition temperature- Potentially improved solubility |

| Polyamide | Diamine | - Different thermal stability compared to linear aliphatic polyamides- Unique mechanical properties |

The use of this compound as a monomer in polymer synthesis remains a theoretical proposition without specific examples in the scientific literature. However, the principles of condensation polymerization provide a strong basis for these potential applications. nih.gov

Emerging Research Areas and Future Perspectives for Cycloheptanemalonic Acid

Unexplored Reactivity and Novel Transformation Pathways

The chemical behavior of Cycloheptanemalonic acid is largely defined by the interplay between the reactive methylene (B1212753) group, positioned between two carboxyl functions, and the conformationally dynamic cycloheptane (B1346806) ring. While classical reactions such as thermal decarboxylation are known, the influence of the seven-membered ring on the stereochemical outcome of reactions remains an area ripe for investigation.

Future research is anticipated to harness the unique structural aspects of the cycloheptane framework to direct the reactivity of the malonic acid unit. A promising avenue lies in the exploration of intramolecular reactions, where strategically placed substituents on the cycloheptyl ring could engage with the dicarboxylic acid group, paving the way for the synthesis of innovative bicyclic and spirocyclic lactones and other intricate molecular architectures. The application of metal-catalyzed decarboxylative cross-coupling reactions to this compound is another largely uncharted territory that could offer a direct route to monosubstituted cycloheptane carboxylic acids bearing a diverse array of functional groups.

Moreover, the advent of modern synthetic techniques like photoredox catalysis could unveil new reactive pathways. For example, the generation of a radical at the alpha-position via a single-electron transfer (SET) mechanism could facilitate novel alkylation, arylation, or amination reactions that are not readily achievable through conventional ionic chemistry.

| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Potential Significance |

|---|---|---|---|

| Asymmetric Decarboxylative Protonation | Chiral proton sources | Enantioenriched cycloheptane carboxylic acid | Access to chiral building blocks |

| Intramolecular Radical Cyclization | Photoredox catalyst, radical acceptor on ring | Bicyclic cycloheptane derivatives | Synthesis of complex scaffolds |

| Oxidative Decarboxylation | Hypervalent iodine reagents | Cycloheptanone (B156872) derivatives | Alternative ketone synthesis |

| Decarboxylative Etherification | Silver catalysts, alkyl halides | Cycloheptyl ethers | Novel ether synthesis |

Development of Asymmetric Catalytic Systems for this compound Derivatives

The synthesis of chiral derivatives of this compound presents a formidable challenge, making the development of effective asymmetric catalytic systems a pivotal area for future research. The central methylene carbon, being prochiral, offers a strategic point for enantioselective functionalization. While the asymmetric modification of malonic esters is a well-trodden path, the direct asymmetric functionalization of the free diacid or its monoesters is a more atom-economical and desirable strategy.

Forthcoming research could concentrate on the creation of organocatalytic systems for the enantioselective alkylation, Michael addition, or amination of this compound esters. Chiral Brønsted acids or bifunctional catalysts that combine both a Brønsted acid and a Lewis base are expected to be particularly effective in governing the stereochemical course of these reactions.

Transition metal catalysis also holds significant promise. For example, palladium-catalyzed asymmetric allylic alkylation of this compound derivatives could provide access to chiral products with high levels of enantiomeric purity. In a similar vein, rhodium or iridium-catalyzed asymmetric hydrogenation of unsaturated analogues of this compound would be a potent method for introducing stereocenters onto the cycloheptane ring.

| Catalyst Type | Reaction | Potential Ligand/Catalyst | Expected Outcome |

|---|---|---|---|

| Organocatalysis | Michael Addition | Chiral squaramides, cinchona alkaloids | Enantioenriched adducts |

| Transition Metal Catalysis | Asymmetric Allylic Alkylation | Palladium with chiral phosphine (B1218219) ligands | Chiral allylated products |

| Lewis Acid Catalysis | Asymmetric Aldol (B89426) Reaction | Chiral titanium or copper complexes | Enantioenriched β-hydroxy acids |

| Biocatalysis | Enantioselective Desymmetrization | Lipases, esterases | Chiral monoesters |

Integration with Flow Chemistry and Automated Synthesis Platforms

Merging the synthesis and modification of this compound with flow chemistry and automated platforms is a critical step toward more efficient, scalable, and safer chemical production. acs.org Continuous flow methodologies provide distinct advantages over conventional batch processes, such as superior heat and mass transfer, precise command over reaction variables, and the capacity to manage hazardous intermediates in a secure manner. nih.gov

Future investigations in this domain could center on devising a continuous flow synthesis for this compound itself, possibly commencing from cycloheptanone. This could entail a multi-step sequence where intermediates are produced and utilized in a continuous fashion without the need for isolation. researchgate.net Moreover, the derivatization of this compound, including esterification, amidation, or decarboxylative functionalization, could be carried out in flow reactors, facilitating swift optimization of reaction conditions and the synthesis of chemical libraries. vapourtec.com

Automated synthesis platforms, which amalgamate robotics with computational algorithms, could be utilized to probe the extensive chemical space surrounding the this compound scaffold. researchgate.net By methodically altering reagents, catalysts, and reaction parameters, these platforms can expedite the discovery of novel derivatives possessing desired characteristics. acm.org The data procured from these high-throughput experiments can subsequently be employed to train machine learning models to forecast reaction outcomes and inform subsequent synthetic endeavors. vapourtec.com

| Application | Technology | Potential Advantages | Research Focus |

|---|---|---|---|

| Synthesis of this compound | Multistep Flow Reactor | Increased yield, reduced reaction time, improved safety | Optimization of reaction conditions, catalyst screening |

| High-Throughput Derivatization | Automated Synthesis Platform | Rapid library generation, accelerated discovery | Synthesis of diverse esters, amides, and other derivatives |

| Reaction Optimization | Design of Experiments (DoE) in Flow | Efficient identification of optimal conditions | Maximizing yield and selectivity of key transformations |

| On-demand Production | Modular Flow System | Flexible and scalable manufacturing | Development of a robust and reliable production process |

Potential in Advanced Functional Materials and Nanotechnology

The distinct structural attributes of this compound, especially the two carboxylic acid groups attached to a flexible seven-membered ring, position it as a compelling building block for the creation of advanced functional materials and for uses in nanotechnology. The dicarboxylate functionality can serve as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The conformational adaptability of the cycloheptane ring could facilitate the formation of novel MOF structures with intriguing porosity and guest-binding capabilities.

Within the field of polymer chemistry, this compound can be employed as a monomer for the synthesis of polyesters and polyamides. The integration of the cycloheptane moiety into the polymer backbone could bestow unique thermal and mechanical characteristics, such as a lower glass transition temperature and greater flexibility when compared to polymers derived from more rigid dicarboxylic acids.

Furthermore, derivatives of this compound could be applied in nanotechnology as agents for modifying the surfaces of nanoparticles. The carboxylic acid groups can anchor the molecule to the surface of metal oxide or other nanoparticles, while the cycloheptane ring and additional functional groups can be utilized to fine-tune the surface properties, such as hydrophobicity and biocompatibility.

| Application Area | Material Type | Potential Role of this compound | Desired Properties |

|---|---|---|---|

| Porous Materials | Metal-Organic Frameworks (MOFs) | Organic linker | High surface area, selective gas adsorption |

| Polymer Science | Polyesters, Polyamides | Monomer | Enhanced flexibility, tunable thermal properties |

| Nanotechnology | Surface-functionalized Nanoparticles | Capping agent/ligand | Improved dispersibility, biocompatibility |

| Supramolecular Chemistry | Self-assembled Monolayers | Building block | Ordered surface structures, molecular recognition |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The collaboration between synthetic chemistry and computational modeling provides a potent strategy to hasten the exploration of the chemical possibilities of this compound and to rationally design new derivatives with specific properties. Computational techniques, such as density functional theory (DFT), can be used to probe the fundamental characteristics of this compound, including its conformational preferences, acidity, and reactivity. acs.org These theoretical insights can inform the design of new experiments and aid in the interpretation of unforeseen outcomes.

For example, the computational screening of potential catalysts for asymmetric reactions involving this compound derivatives could markedly decrease the experimental workload needed to pinpoint the most effective catalytic systems. rsc.org Molecular dynamics simulations could be utilized to examine the interactions of this compound-based ligands with metal ions or biological targets, thereby assisting in the design of new functional materials and bioactive compounds.

The fusion of computational data with automated synthesis platforms can establish a closed-loop discovery cycle. acm.org In this paradigm, computational models propose promising molecular candidates, which are then synthesized and evaluated using automated systems. The experimental findings are subsequently used to refine the computational models, fostering an iterative process of design, synthesis, and testing that can swiftly lead to molecules with the desired attributes.

| Research Area | Computational Method | Synthetic Approach | Expected Synergy |

|---|---|---|---|

| Reaction Mechanism Studies | Density Functional Theory (DFT) | Kinetic analysis, isotope labeling | Deeper understanding of reaction pathways |

| Catalyst Design | Virtual screening, molecular docking | High-throughput catalyst synthesis and screening | Rational design of highly efficient and selective catalysts |

| Materials Design | Molecular dynamics, Monte Carlo simulations | Synthesis of targeted polymers and MOFs | Prediction of material properties before synthesis |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) | Automated library synthesis and biological screening | Accelerated identification of lead compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.